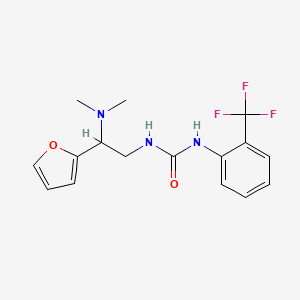

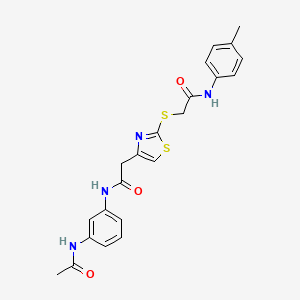

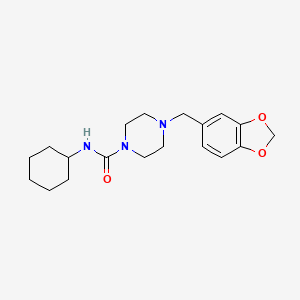

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea has been utilized in the synthesis of novel chemical compounds. For instance, Abdelrazek et al. (2010) explored its role in the synthesis of pyridine and naphthyridine derivatives, which are key in developing new chemical entities with potential applications in various fields including pharmaceuticals (Abdelrazek et al., 2010).

Pharmacological Research

In pharmacological research, this compound has been identified as a nonpeptidic agonist of the urotensin-II receptor. Croston et al. (2002) discovered its significance in this context, highlighting its potential as a pharmacological research tool and a potential drug lead (Croston et al., 2002).

Experimental and Theoretical Studies

Yıldırım and Kandemirli (2004) conducted experimental and theoretical studies on new pyrrol-2,3-diones formation, using derivatives of this compound. Their work contributes to a deeper understanding of the chemical properties and reactions of similar compounds (Yıldırım & Kandemirli, 2004).

Photochemical Applications

The compound has been used in photochemical research as well. Guizzardi et al. (2000) explored its application in the photochemical preparation of phenylfurans, pyrroles, and thiophenes, demonstrating its versatility in synthetic organic chemistry (Guizzardi et al., 2000).

Bioconjugation in Aqueous Media

Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, using derivatives of this compound. Their research is vital in understanding bioconjugation processes, which have broad implications in biochemistry and molecular biology (Nakajima & Ikada, 1995).

Corrosion Inhibition

Mistry et al. (2011) investigated the use of urea derivatives, including this compound, as corrosion inhibitors for mild steel in acidic solutions. This research has significant implications in industrial applications, particularly in the protection of metal surfaces (Mistry et al., 2011).

Electroactive Membrane Development

Wu et al. (2012) researched the development of electroactive membranes using derivatives of this compound. Their findings contribute to the field of materials science, particularly in the development of new materials for electronic applications (Wu et al., 2012).

properties

IUPAC Name |

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N3O2/c1-22(2)13(14-8-5-9-24-14)10-20-15(23)21-12-7-4-3-6-11(12)16(17,18)19/h3-9,13H,10H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTNBUIWAJXQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)

![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)

![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)